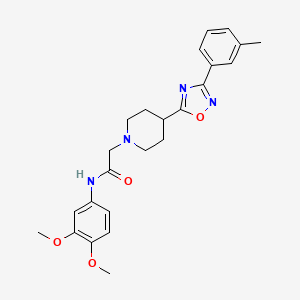
N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound can be broken down into several key components:
- 3,4-Dimethoxyphenyl : A phenolic structure that enhances bioactivity.
- Piperidine : A cyclic amine contributing to the compound's interaction with biological targets.
- 1,2,4-Oxadiazole : A heterocyclic ring known for its role in various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cancer-related targets:
-
Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These interactions lead to increased apoptosis in cancer cells.
Target Enzyme Effect Thymidylate Synthase Inhibition HDAC Inhibition Telomerase Inhibition
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 and HeLa .
Antimicrobial Activity
The oxadiazole scaffold is associated with antimicrobial properties against a range of pathogens. Compounds containing this moiety have shown activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Strong inhibition |
| Escherichia coli | Moderate inhibition |
| Mycobacterium bovis | Significant inhibition |
Recent studies have confirmed that derivatives of oxadiazoles possess potent antibacterial and antifungal activities . For example, compounds derived from similar structures have been effective against resistant strains of bacteria.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole-containing compounds:
- Study on Anticancer Activity : A study evaluated a series of 1,2,4-oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. The most active compounds exhibited IC50 values in the micromolar range (0.65 µM and 2.41 µM), indicating strong potential as anticancer agents .
- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested for their antimicrobial efficacy against S. aureus and E. coli. The results showed significant activity with MIC values as low as 0.22 µg/mL for the most potent derivatives .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-5-4-6-18(13-16)23-26-24(32-27-23)17-9-11-28(12-10-17)15-22(29)25-19-7-8-20(30-2)21(14-19)31-3/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAFTQGZSHLHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













